2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features bromine and methoxy functional groups
Preparation Methods
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the reaction of 2-bromo-4-methoxyphenol with acetohydrazide under specific conditions to form the intermediate compound. This intermediate is then reacted with 3-bromo-4-methoxybenzaldehyde to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- (2-bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane Compared to these compounds, 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural arrangement and the presence of both bromine and methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16Br2N2O4 |
---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O4/c1-23-12-4-6-16(14(19)8-12)25-10-17(22)21-20-9-11-3-5-15(24-2)13(18)7-11/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
WWWAIULZAZTJBT-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)Br)Br |
Origin of Product |
United States |
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